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Introduction

Prolycopene, also known as tetra-cis-lycopene, is a geometric isomer of the more common all-
trans-lycopene. It is the predominant carotenoid in tangerine tomatoes (Solanum
lycopersicum), giving them their characteristic orange hue.[1] In recent years, prolycopene
has garnered significant attention in food science research due to its markedly superior
bioavailability compared to its all-trans counterpart. This heightened bioavailability presents
unique opportunities for the development of functional foods and nutraceuticals with enhanced
health benefits.

This document provides detailed application notes and experimental protocols for the utilization
of prolycopene in food science research, with a focus on its stability, antioxidant capacity, and
application in various food matrices.

Data Presentation
Table 1: Bioavailability of Lycopene Isomers
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Relative
Lycopene Predominant Bioavailability Fractional
] Reference
Source Isomer (vs. Red Absorption (%)
Tomato Juice)
Red Tomato all-trans-
_ 1x 4.98 +1.92 [2]
Juice lycopene (~90%)
Prolycopene
Tangerine (tetra-cis-
_ 8.5x 47.70 +8.81 [2]
Tomato Juice lycopene)
(~94%)

Table 2: Stability of Lycopene Isomers Under Various

Conditions
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All-trans- Prolycopene
- i Key
Condition lycopene (cis-isomers) . References
. . Observations
Stability Stability
Lycopene
) degradation
Degrades with _
) ] follows first-order
Relatively stable high heat, but o
) ) ] kinetics.[3]
in tomato matrix, = some processing _
Processing of
but can steps can ]
Thermal ) ) ) ) tangerine
) isomerize to cis- increase the [415]16]
Processing ) ) tomatoes leads
forms with formation of ]
to a decrease in
prolonged other
) ] ) ) prolycopene but
heating. bioavailable cis- _ _
. an increase in
isomers. _
other cis- and
trans-isomers.
Significant loss
of cis-isomers
) Generally stable Less stable than
Light Exposure ] ] can be observed [4107]
in food matrix. all-trans form. o
with light
exposure.[7]
] Oxidation can
Susceptible to )
o split the lycopene
oxidation,
) ] molecule.[4]
Oxygen leading to loss of ~ Susceptible to ]
o Encapsulation [4]
Exposure color and oxidation.
o can protect
antioxidant )
o against
activity. o
oxidation.
Stable in the pH
) Generally stable
range typically ]
pH ] in the pH range
found in food
of food products.
products.
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Degradation is

Can revert back

dependent on

to the trans form

Storage temperature and

(reisomerization)

presence of

during storage.

oxygen.

Storage at lower
temperatures
(e.g., 6°C)
results in better
. [4][8]
retention than at
higher
temperatures

(e.g., 45°C).[8]

Experimental Protocols

Protocol 1: Extraction of Prolycopene from Tangerine

Tomatoes

This protocol is adapted from methods used for carotenoid extraction from tangerine tomatoes.

[9]

Materials:

Freeze-dried tangerine tomato powder

Methanol

Acetone

Hexane

Vortex mixer

Sonicator

Centrifuge

Pipettes

Nitrogen gas evaporator

Procedure:
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» Weigh approximately 0.5 g of freeze-dried tangerine tomato powder and place it in a
centrifuge tube.

e Add 5 mL of methanol to the powder and vortex thoroughly to wet the sample.

e Sonicate the mixture for 10-15 seconds to aid in cell disruption.

e Centrifuge at 5,000 RPM for 5 minutes.

o Add 5 mL of a 1.1 acetone:hexane solvent mixture to the pellet, vortex, and sonicate again.
e Centrifuge at 5,000 RPM for 5 minutes.

o Carefully pipette the upper hexane layer, which contains the carotenoids, into a clean tube.
o Repeat the extraction (steps 5-7) with the remaining pellet until the pellet is colorless.

o Combine all hexane extracts.

o Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

e Re-dissolve the dried extract in a known volume of an appropriate solvent (e.g., 1:1
MTBE:methanol) for HPLC analysis.

Protocol 2: Quantification of Prolycopene by HPLC-PDA

This protocol provides a general framework for the quantification of prolycopene. Specific
parameters may need to be optimized based on the available instrumentation and standards.
[91[10][11]

Instrumentation and Columns:

o High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA)
detector.

e C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 pum).

Mobile Phase:
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» Agradient of solvents is typically used. A common system involves:
o Solvent A: Methanol/Methyl-tert-butyl ether (MTBE)/Water
o Solvent B: Methanol/MTBE

o The specific gradient program should be optimized to achieve good separation of lycopene

isomers.
Procedure:

» Standard Preparation: Prepare a series of standard solutions of purified prolycopene (if
available) or a well-characterized tangerine tomato extract with a known prolycopene
concentration.

o Sample Preparation: Prepare the prolycopene extract as described in Protocol 1. Filter the
sample through a 0.22 um filter before injection.

o HPLC Analysis:

[e]

Set the column temperature (e.g., 30°C).

(¢]

Set the flow rate (e.g., 1 mL/min).

[¢]

Set the PDA detector to scan a range of wavelengths (e.g., 250-600 nm) and monitor
specifically at the maximum absorbance for prolycopene (typically around 440-450 nm).

[¢]

Inject the standards and the sample.
e Quantification:

o ldentify the prolycopene peak based on its retention time and spectral characteristics
compared to the standard.

o Generate a calibration curve by plotting the peak area of the standard against its
concentration.
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o Calculate the concentration of prolycopene in the sample based on its peak area and the
calibration curve.

Protocol 3: Formulation of a Prolycopene-Enriched
Functional Beverage

This protocol provides a basic framework for incorporating a prolycopene-rich tangerine
tomato extract into a beverage.

Materials:

Prolycopene-rich tangerine tomato extract (as an oil-based extract or encapsulated powder)

Beverage base (e.g., fruit juice, water, dairy-free milk)

Emulsifiers/stabilizers (e.g., gum arabic, pectin) if using an oil-based extract

High-shear mixer or homogenizer

pH meter

Bottling equipment

Procedure:

e Preparation of Prolycopene Premix:

o For oil-based extract: Disperse the tangerine tomato oil extract in a small amount of a
suitable carrier oil. In a separate container, dissolve the emulsifier (e.g., gum arabic) in
water. Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer
to form a pre-emulsion.

o For encapsulated powder: Disperse the prolycopene powder directly into a portion of the
beverage base with gentle agitation until fully dissolved.

» Blending: Add the prolycopene premix to the main beverage base and mix thoroughly.
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» Homogenization (for oil-based extracts): Pass the beverage through a high-pressure
homogenizer to reduce the oil droplet size and improve stability.

e pH Adjustment: Measure the pH of the beverage and adjust if necessary using food-grade
acids (e.qg., citric acid) or bases.

» Pasteurization: Heat treat the beverage to ensure microbial safety (e.g., 85°C for 15
minutes). The specific time and temperature will depend on the beverage composition and
regulatory requirements.

o Bottling: Hot-fill the pasteurized beverage into sterilized bottles and seal immediately.

e Cooling and Storage: Cool the bottles rapidly and store in a cool, dark place.

Protocol 4: Incorporation of Prolycopene into Yogurt

This protocol outlines a method for fortifying yogurt with prolycopene.

Materials:

Prolycopene-rich tangerine tomato extract (encapsulated powder is recommended for better
dispersion in a dairy matrix)

Milk (standardized to desired fat and solids content)

Yogurt starter culture (e.g., Streptococcus thermophilus and Lactobacillus delbrueckii subsp.
bulgaricus)

Incubator

pH meter
Procedure:

o Milk Preparation: Heat the milk to 85-95°C and hold for 10-30 minutes to denature whey
proteins. Cool the milk to the fermentation temperature (typically 40-45°C).
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 Incorporation of Prolycopene: Disperse the encapsulated prolycopene powder into the
cooled milk with gentle agitation until fully incorporated.

 Inoculation: Add the yogurt starter culture to the milk and mix gently but thoroughly.

e Incubation: Incubate the mixture at the optimal temperature for the starter culture (e.g., 43°C)
until the pH reaches approximately 4.6-4.7.

e Cooling: Cool the yogurt rapidly to below 10°C to stop the fermentation process.

o Packaging and Storage: Package the yogurt and store at refrigeration temperatures (around
4°C).

Signaling Pathways and Visualizations

Prolycopene, due to its high bioavailability, is expected to have a more pronounced effect on
cellular signaling pathways compared to all-trans-lycopene. The primary mechanisms of action
are related to its antioxidant and anti-inflammatory properties.

PI3K/Akt Sighaling Pathway

Lycopene has been shown to inhibit the PI3K/Akt pathway, which is often overactive in cancer
cells and plays a role in cell proliferation, growth, and survival.[12][13][14][15]
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Caption: Prolycopene's inhibition of the PI3K/Akt signaling pathway.

NF-kB Signaling Pathway

Lycopene can suppress the NF-kB signaling pathway, a key regulator of inflammation.[16][17]
[18][19][20] It can inhibit the degradation of IkBa, thereby preventing the translocation of NF-kB
to the nucleus and the subsequent expression of pro-inflammatory genes.
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Caption: Prolycopene's suppression of the NF-kB signaling pathway.
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Nrf2 Antioxidant Response Pathway

Lycopene can activate the Nrf2 pathway, which is a key regulator of the cellular antioxidant
response.[21][22][23][24][25] This leads to the expression of antioxidant enzymes that protect

cells from oxidative damage.
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Caption: Prolycopene's activation of the Nrf2 antioxidant pathway.
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Safety and Regulatory Considerations

The European Food Safety Authority (EFSA) has established an Acceptable Daily Intake (ADI)
for lycopene from all sources of 0.5 mg per kilogram of body weight per day.[7] While there is
no specific regulatory status for prolycopene as a separate entity, it is covered under the
general regulations for lycopene. The U.S. Food and Drug Administration (FDA) maintains a
GRAS (Generally Recognized as Safe) Notice Inventory for substances including tomato
lycopene extract.[1][26][27][28] It is recommended to consult the latest regulatory guidelines for
the specific intended use of prolycopene in food products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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